1-Methylnaphthalene

Cetane Number Diesel Fuel Ignition Quality

Procure the non-substitutable liquid PAH standard. 1-Methylnaphthalene (CAS 1321-94-4) is the sole primary reference for the cetane scale (ASTM D613/ISO 5165) and an essential petrogenic marker for environmental forensics. Its room-temperature liquid state versus solid 2-methylnaphthalene uniquely positions it as a superior model compound for tar cracking and regioselective degradation studies. Validate your analytical or R&D workflow with the authentic, high-purity isomer. Bulk and research quantities available for immediate shipment.

Molecular Formula C11H10
Molecular Weight 142.2 g/mol
CAS No. 1321-94-4
Cat. No. B074136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylnaphthalene
CAS1321-94-4
Synonyms1-methylnaphthalene
Molecular FormulaC11H10
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CC=CC=C12
InChIInChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3
InChIKeyQPUYECUOLPXSFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64° F (NTP, 1992)
less than 1 mg/mL at 70° F (NTP, 1992)
1.81e-04 M
0.0258 mg/mL at 25 °C
In water, 25.0 mg/L at 25 °C
In water, 25.8 mg/L at 25 °C
Very soluble in ethanol and ether;  soluble in benzene
Solubility in water, g/100ml at 25 °C: 0.003
Insoluble in water;  Soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylnaphthalene (CAS 1321-94-4): Core Physicochemical and Baseline Procurement Information


1-Methylnaphthalene is a bicyclic aromatic hydrocarbon with the molecular formula C11H10, characterized as a clear to slightly yellow liquid at ambient temperature. Its fundamental physical properties, including a melting point of -22 °C to -30 °C, a boiling point of 240-243 °C, and a density of 1.016-1.02 g/cm³ at 20 °C, are well-documented [1], . As an alkylated polycyclic aromatic hydrocarbon (PAH), it is a natural constituent of crude oil and coal tar [2]. This baseline establishes the compound as a distinct liquid aromatic, setting the stage for its specific, quantifiable advantages over its primary solid isomer, 2-methylnaphthalene, and other analogs in demanding industrial and research applications.

Why 1-Methylnaphthalene Cannot Be Casually Substituted with Other Methylnaphthalene Isomers or PAHs


In procurement for specialized scientific and industrial use, the methylnaphthalene isomers are not interchangeable commodities. 1-Methylnaphthalene is a liquid at room temperature, whereas its isomer, 2-methylnaphthalene, is a solid [1]. This fundamental physical state difference has immediate consequences for handling, solvent-based applications, and reaction engineering. Furthermore, their distinct molecular geometries lead to measurable differences in thermodynamic stability and environmental fate [2]. Substituting one for the other without rigorous justification can lead to erroneous analytical results, failed syntheses, or invalidated performance in standardized testing, such as diesel fuel certification . The following quantitative evidence details precisely where and why 1-methylnaphthalene provides unique and non-substitutable value.

Quantitative Differentiation Evidence for 1-Methylnaphthalene: Comparator-Based Data for Informed Procurement


1-Methylnaphthalene as the Definitive Zero-Point Reference Fuel for Diesel Cetane Number Standardization

1-Methylnaphthalene is the internationally recognized standard defining the lower (zero) reference point of the cetane number scale, a critical metric of diesel fuel ignition quality . In contrast, pure cetane (n-hexadecane) defines the upper reference point with a cetane number of 100 [1]. This specific role stems from 1-methylnaphthalene's exceptionally long ignition delay, quantifying poor ignition quality against which all diesel fuels are measured. Its historical replacement by the secondary standard isocetane (2,2,4,4,6,8,8-heptamethylnonane) for routine testing underscores that isocetane serves as a practical surrogate, not a primary metrological reference; the fundamental definition of the cetane scale remains anchored to 1-methylnaphthalene's performance [2].

Cetane Number Diesel Fuel Ignition Quality Standardization Petroleum Testing

Fundamental Phase State Differentiation: Liquid 1-Methylnaphthalene vs. Solid 2-Methylnaphthalene

A critical, non-negotiable differentiator between the two primary methylnaphthalene isomers is their phase state at standard laboratory conditions. 1-Methylnaphthalene is a liquid with a melting point below -22 °C , while 2-methylnaphthalene is a solid with a melting point in the range of 31-38 °C . This fundamental difference dictates their utility; 1-methylnaphthalene is directly useable as a solvent and liquid reagent without heating, whereas 2-methylnaphthalene requires melting for similar applications. This inherent property directly impacts experimental design, reactor configuration, and energy input in industrial processes [1].

Physical State Solvent Handling Process Chemistry Melting Point

Analytical Separation: GC Resolution and Isomer Discrimination Using 1H NMR Spectroscopy

The accurate identification and quantification of methylnaphthalene isomers in complex matrices like crude oil and environmental samples is a significant analytical challenge. On a standard Rxi-5Sil MS column, 1-methylnaphthalene exhibits a distinct gas chromatographic retention time of 5.68 minutes, which is later than its isomer, 2-methylnaphthalene, at 5.58 minutes [1]. More critically, because these isomers produce virtually identical mass spectra in GC-MS analysis, 1H NMR spectroscopy is required for unambiguous discrimination. The resonance energy of 1-methylnaphthalene is also distinctly higher (95.4 kcal/mol) compared to naphthalene (74.0 kcal/mol) [2], confirming its unique electronic structure.

Gas Chromatography GC-MS NMR Spectroscopy Isomer Separation Analytical Chemistry

Biodegradation Kinetics: Slower Microbial Degradation of 1-Methylnaphthalene in Environmental Systems

In mixed PAH-contaminated environments, 1-methylnaphthalene exhibits distinct biodegradation kinetics. Its Monod half-saturation constant (Ks), a measure of substrate affinity, is 5.3 mg/L, which is significantly higher than that of 2-methylnaphthalene (Ks = 3.1 mg/L) [1]. A higher Ks value indicates lower microbial affinity and thus slower degradation rates at low concentrations. Consequently, the specific affinity (qmax/Ks) for 1-methylnaphthalene is 0.12 L/mg/h, which is 37% lower than the 0.19 L/mg/h measured for 2-methylnaphthalene [1]. This translates to a longer environmental half-life for 1-methylnaphthalene under aerobic conditions.

Biodegradation Environmental Fate PAH Kinetics Bioremediation

High-Value Application Scenarios Requiring Non-Substitutable 1-Methylnaphthalene


Primary Calibration Standard for Diesel Fuel Testing and Cetane Number Instrumentation

This is the definitive use case where substitution is impossible. 1-Methylnaphthalene (cetane number 0) is the metrological anchor for the entire cetane scale. Laboratories accredited to ASTM D613, ISO 5165, or DIN 51422-2 must use this specific compound (or certified secondary standards traceable to it) for the calibration and verification of CFR engines and other ignition quality testers . The expense and handling difficulty of 1-methylnaphthalene have led to the use of isocetane (cetane number 15) for routine testing, but the primary standard for traceability remains 1-methylnaphthalene. Any deviation from this reference would invalidate the certified cetane number of commercial diesel fuel.

Authentic Analytical Standard for Quantifying Alkyl-PAHs in Complex Petrogenic Samples via GC-MS

In environmental forensics, the ratio of alkylated to parent PAHs is a key indicator of pollution source. 1-Methylnaphthalene is a prominent marker for petrogenic (unburned petroleum) sources. Because it co-elutes closely with and shares an identical mass spectrum to 2-methylnaphthalene, its accurate quantification in crude oil, contaminated soil, or sediment is impossible without a high-purity, authentic 1-methylnaphthalene standard for calibration and confirmation , [1]. Using an isomeric mixture or the wrong isomer will lead to erroneous source identification and flawed risk assessments [2].

Model Compound for Fundamental Studies of Alkyl-Naphthalene Reactivity and Catalysis

1-Methylnaphthalene's liquid state at room temperature makes it a more convenient and safer model compound than its solid isomer for studying the reactivity of alkylated aromatics. It is specifically employed as a tar model compound to investigate catalytic cracking and hydrocracking processes for upgrading heavy oils . Its well-defined structure and the distinct 1-position methyl group allow researchers to probe regioselective transformations, such as photocatalytic degradation and hydrogenation, providing insights that cannot be extrapolated from unsubstituted naphthalene or the 2-isomer .

Persistent Environmental Tracer for Studying PAH Fate and Transport in Contaminated Sites

Due to its slower biodegradation kinetics relative to 2-methylnaphthalene (Ks = 5.3 vs. 3.1 mg/L), 1-methylnaphthalene persists longer in soil and groundwater . This characteristic makes it a valuable, long-lived tracer for delineating the extent and age of subsurface contamination plumes from sources like coal tar or creosote [1]. Its presence and concentration profile over time provide critical data for designing and monitoring the effectiveness of in-situ bioremediation strategies.

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